molecular formula C14H16N2O3S B407734 Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 211929-94-1

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B407734
CAS RN: 211929-94-1
M. Wt: 292.36g/mol
InChI Key: RUMPYYFIOLTPHG-UHFFFAOYSA-N
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Description

“Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound. Based on its name, it is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitution, elimination, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be determined through experimental methods or predicted using computational chemistry tools .

Scientific Research Applications

Xylan Derivatives and Their Application Potential

Chemical modifications of xylan, a type of polysaccharide, have shown promise in creating new biopolymer ethers and esters. These derivatives possess specific properties that vary with their functional groups, substitution degrees, and patterns. Among their potential applications, xylan derivatives can form nanoparticles useful in drug delivery. This suggests that compounds with complex chemical structures, similar to the one you're interested in, could also find applications in material science and biomedicine, particularly in creating novel delivery systems for therapeutic agents (Petzold-Welcke et al., 2014).

Synthesis and Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidine derivatives have been synthesized and evaluated for their in-vitro anti-inflammatory activities. The study demonstrates the potential of these compounds to serve as leads for developing new anti-inflammatory agents. This highlights the broader research interest in pyrimidine derivatives for their therapeutic potential, suggesting that related compounds, such as the one queried, might also be of interest in pharmacological research focusing on inflammation and possibly other conditions (Gondkar et al., 2013).

Fluorescent Chemosensors Based on Phenolic Derivatives

Derivatives of 4-methyl-2,6-diformylphenol (DFP) have been utilized in developing chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underline the importance of structurally complex molecules in analytical chemistry, particularly for sensing applications. This suggests potential research avenues for the chemical compound in the development of novel sensors (Roy, 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for causing harm to humans or the environment. This information is typically provided in a material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-3)12(16-14(20)15-8)9-5-4-6-10(7-9)18-2/h4-7,12H,1-3H3,(H2,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPYYFIOLTPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125769
Record name Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

211929-94-1
Record name Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211929-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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